N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a compound that belongs to the class of thioacetamide derivatives. It has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been investigated for its antioxidant capacity. Researchers have tested its ability to scavenge free radicals using several assays, including interaction with stable free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl radical) and water-soluble azo compounds. Notably, certain derivatives of this compound exhibited high antioxidant activity, making it a potential candidate for combating oxidative stress .
- In addition to its antioxidant effects, N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has shown promise as an anti-inflammatory agent. Researchers have explored its impact on inflammation pathways, particularly its ability to inhibit soybean lipoxygenase (LOX). One specific derivative, bearing the 2,4-difluorophenyl motif, demonstrated potent LOX inhibition. This finding suggests potential therapeutic applications in managing inflammatory conditions .
- Although not explicitly mentioned in the provided literature, the compound’s structural features may contribute to antimicrobial properties. Further studies could explore its effectiveness against bacteria, fungi, or other pathogens. Investigating its interactions with microbial enzymes or cell membranes could reveal valuable insights .
- N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide derivatives, especially those with aminoacyl groups, could serve as acylating agents for peptide synthesis. Researchers often use similar benzotriazole-based compounds to prepare peptides and their mimetics. The compound’s reactivity and stability make it a potential tool in peptide chemistry .
- Given its unique structure and reported activities, this compound could be a starting point for designing novel drugs. Medicinal chemists might explore modifications to enhance its potency, selectivity, or pharmacokinetic properties. Targeting specific enzymes or receptors associated with oxidative stress or inflammation could lead to therapeutic agents .
- Incorporating this compound or its derivatives into fluorescent probes or imaging agents could facilitate biological studies. Researchers could exploit its properties to visualize specific cellular processes, such as oxidative stress or inflammation, in live cells or tissues. The resulting probes could aid in disease diagnosis or monitoring .
Antioxidant Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Peptide Synthesis
Drug Development
Biological Probes and Imaging Agents
properties
IUPAC Name |
N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)26-10-12(23)18-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNINEHICJDGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.